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Compound of Interest

Compound Name: Cyclohexanone-d10

Cat. No.: B056445

An in-depth examination of the molecular structure, properties, and analytical applications of
Cyclohexanone-d10, a critical internal standard for mass spectrometry-based quantification.

Introduction

Cyclohexanone-d10 (CeD100) is the deuterated isotopologue of cyclohexanone, where all ten
hydrogen atoms have been replaced with deuterium. This stable, non-radioactive labeled
compound is chemically and physically almost identical to its unlabeled counterpart, yet it is
distinguishable by mass spectrometry. This property makes it an invaluable tool in analytical
chemistry, particularly as an internal standard for isotope dilution mass spectrometry (IDMS).

Its use significantly enhances the accuracy and precision of quantitative analyses by correcting
for variations during sample preparation and instrumental analysis. This guide provides a
detailed overview of the molecular structure, physicochemical properties, and a standard
experimental protocol for the application of Cyclohexanone-d10 in Gas Chromatography-Mass
Spectrometry (GC-MS).

Molecular Structure and Properties

The molecular structure of Cyclohexanone-d10 is that of a six-membered carbon ring with a
ketone functional group, where all non-exchangeable hydrogen positions are substituted with
deuterium.
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Molecular ldentifiers:

¢ SMILES: [2H]C1([2H]))C(=0)C([2H])([2H]) C([2H])([2H]) C([2H])([2H])C1([2H])[2H]

e InChl: INChl=1S/C6H100/c7-6-4-2-1-3-5-6/h1-5H2/i1D2,2D2,3D2,4D2,5D2

Physicochemical and Spectroscopic Data

The essential physicochemical and spectroscopic properties of Cyclohexanone-d10 are

summarized in the tables below for easy reference and comparison.

Property Value

Molecular Formula CeD100

Molecular Weight 108.20 g/mol

CAS Number 51209-49-5

Appearance Colorless to pale yellow liquid
Melting Point -47 °C

Boiling Point 155 °C

Density 1.044 g/mL at 25 °C

Refractive Index (n20/D)

1.450

Flash Point

47 °C (closed cup)

Isotopic Purity

=98 atom % D

Mass Shift (M+)

+10

Table 1: Physicochemical Properties of Cyclohexanone-d10.
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Spectroscopic Data Type

Key Features and Notes

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong C=0
stretching vibration. Compared to unlabeled
cyclohexanone (approx. 1715 cm™1), the
deuteration may cause a slight shift in this peak.
The C-H stretching and bending vibrations
present in cyclohexanone are replaced by C-D
vibrations at lower frequencies (e.g., C-D stretch

typically appears around 2100-2200 cm™1).

13C NMR Spectroscopy

The spectrum shows three main signals
corresponding to the carbonyl carbon and the
two sets of methylene carbons in the ring. The
chemical shifts are very similar to unlabeled
cyclohexanone. The signals for the deuterated
carbons will appear as multiplets due to C-D

coupling.

2H (Deuterium) NMR Spectroscopy

Will show signals corresponding to the
deuterium atoms on the cyclohexane ring,
confirming the positions and extent of

deuteration.

Mass Spectrometry (MS)

In electron ionization (EI) mode, the molecular
ion peak will be observed at m/z 108. The
fragmentation pattern will be similar to
cyclohexanone but with mass shifts
corresponding to the deuterated fragments. This
distinct mass difference is the basis for its use

as an internal standard.

Table 2: Spectroscopic Data Summary for Cyclohexanone-d10.

Experimental Protocol: Quantitative Analysis of a
Small Molecule Analyte using Cyclohexanone-d10
as an Internal Standard by GC-MS
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This section details a generalized yet comprehensive protocol for the quantification of a non-
deuterated small molecule analyte (e.g., cyclohexanone or a similar compound) in a biological
matrix (e.g., plasma) using Cyclohexanone-d10 as an internal standard. This method is based
on the principle of isotope dilution.

Materials and Reagents

¢ Analyte of interest (unlabeled standard)

e Cyclohexanone-d10 (Internal Standard, IS)
e Methanol (HPLC grade)

o Acetonitrile (HPLC grade)

e Formic acid (LC-MS grade)

e Deionized water

» Biological matrix (e.g., human plasma)

e Microcentrifuge tubes (1.5 mL)

e Syringe filters (0.22 pum)

e HPLC vials

Preparation of Solutions

e Analyte Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the analyte standard
and dissolve it in 10 mL of methanol.

« Internal Standard (Cyclohexanone-d10) Primary Stock Solution (1 mg/mL): Accurately
weigh ~10 mg of Cyclohexanone-d10 and dissolve it in 10 mL of methanol.

o Working Calibration Standards: Prepare a series of calibration standards by spiking
appropriate amounts of the analyte stock solution into the biological matrix. A typical
concentration range might be 1 to 1000 ng/mL.
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« Internal Standard Working Solution (10 pg/mL): Dilute the IS primary stock solution with
methanol to a final concentration of 10 pg/mL.

Sample Preparation

 Aliquoting: Transfer 100 pL of the thawed biological matrix, calibration standards, or quality
control samples into 1.5 mL microcentrifuge tubes.

« Internal Standard Spiking: Add 10 pL of the Internal Standard Working Solution (10 pg/mL) to
each tube.

» Vortexing: Briefly vortex the samples to ensure thorough mixing.

» Protein Precipitation: Add 400 pL of ice-cold acetonitrile to each tube.

» Vortexing: Vortex the samples vigorously for 1 minute.

o Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

o Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

o Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at
40°C.

e Reconstitution: Reconstitute the dried residue in 100 pL of the initial mobile phase (e.g.,
50:50 water:acetonitrile with 0.1% formic acid).

o Filtration: Filter the reconstituted samples through a 0.22 um syringe filter into HPLC vials.

GC-MS Instrumental Parameters

e GC System: Agilent 7890A or equivalent.
e Column: HP-5ms (30 m x 0.25 mm ID, 0.25 pum film thickness) or equivalent.
o Carrier Gas: Helium at a constant flow of 1.2 mL/min.

e Inlet Temperature: 250°C.
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e Injection Volume: 1 L (splitless mode).
e Oven Temperature Program:
o Initial temperature: 60°C, hold for 1 minute.
o Ramp: 10°C/min to 200°C.
o Hold: 2 minutes.
e MS System: Agilent 5975C or equivalent.
 lonization Mode: Electron lonization (El) at 70 eV.
e Acquisition Mode: Selected lon Monitoring (SIM).
o Analyte lon (m/z): (e.g., for cyclohexanone, m/z 98).

o Internal Standard lon (m/z): 108.

Data Analysis and Quantification

o Peak Integration: Integrate the peak areas for the analyte and the internal standard in all
samples.

o Peak Area Ratio Calculation: Calculate the peak area ratio (analyte peak area / internal
standard peak area).

» Calibration Curve Construction: Plot the peak area ratio against the concentration of the
calibration standards. Perform a linear regression analysis.

o Concentration Determination: Determine the concentration of the analyte in the unknown
samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantitative analysis of a
small molecule using Cyclohexanone-d10 as an internal standard.
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Workflow for quantitative analysis using a deuterated internal standard.
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Conclusion

Cyclohexanone-d10 is a highly effective and reliable internal standard for the quantitative
analysis of small molecules by mass spectrometry. Its physical and chemical properties closely
mimic those of its non-deuterated analog, ensuring it behaves similarly during sample
preparation and analysis, while its distinct mass allows for precise differentiation. The detailed
protocol provided herein serves as a robust starting point for developing validated analytical
methods in research, clinical, and drug development settings, ultimately leading to more
accurate and dependable quantitative results.

¢ To cite this document: BenchChem. [Cyclohexanone-d10: A Comprehensive Technical Guide
for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b056445#cyclohexanone-d10-molecular-
structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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